molecular formula C15H11ClOS B12548942 2-Chloro-4-ethyl-9H-thioxanthen-9-one CAS No. 143413-91-6

2-Chloro-4-ethyl-9H-thioxanthen-9-one

Cat. No.: B12548942
CAS No.: 143413-91-6
M. Wt: 274.8 g/mol
InChI Key: GHKKQMQFZSOKRD-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-9H-thioxanthen-9-one is an organic compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various industrial applications, particularly in the field of photopolymerization. The compound’s structure includes a chlorine atom and an ethyl group attached to the thioxanthone core, which influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-9H-thioxanthen-9-one typically involves the chlorination of 4-ethyl-9H-thioxanthen-9-one. The process begins with the preparation of 4-ethyl-9H-thioxanthen-9-one, which can be synthesized through the cyclization of 2-ethylthiophenol with phthalic anhydride. The resulting product is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is carefully monitored to prevent over-chlorination and to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioxanthene derivatives.

    Substitution: Various substituted thioxanthone derivatives.

Scientific Research Applications

2-Chloro-4-ethyl-9H-thioxanthen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-9H-thioxanthen-9-one primarily involves its ability to absorb UV light and generate reactive species. Upon UV irradiation, the compound undergoes excitation to a higher energy state, followed by intersystem crossing to a triplet state. This triplet state can interact with other molecules, leading to the formation of free radicals or other reactive intermediates that initiate polymerization or other chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-ethyl-9H-thioxanthen-9-one is unique due to the presence of both chlorine and ethyl substituents, which enhance its photoinitiating efficiency and make it suitable for specific applications requiring rapid curing and high reactivity under UV light.

Properties

CAS No.

143413-91-6

Molecular Formula

C15H11ClOS

Molecular Weight

274.8 g/mol

IUPAC Name

2-chloro-4-ethylthioxanthen-9-one

InChI

InChI=1S/C15H11ClOS/c1-2-9-7-10(16)8-12-14(17)11-5-3-4-6-13(11)18-15(9)12/h3-8H,2H2,1H3

InChI Key

GHKKQMQFZSOKRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Cl)C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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